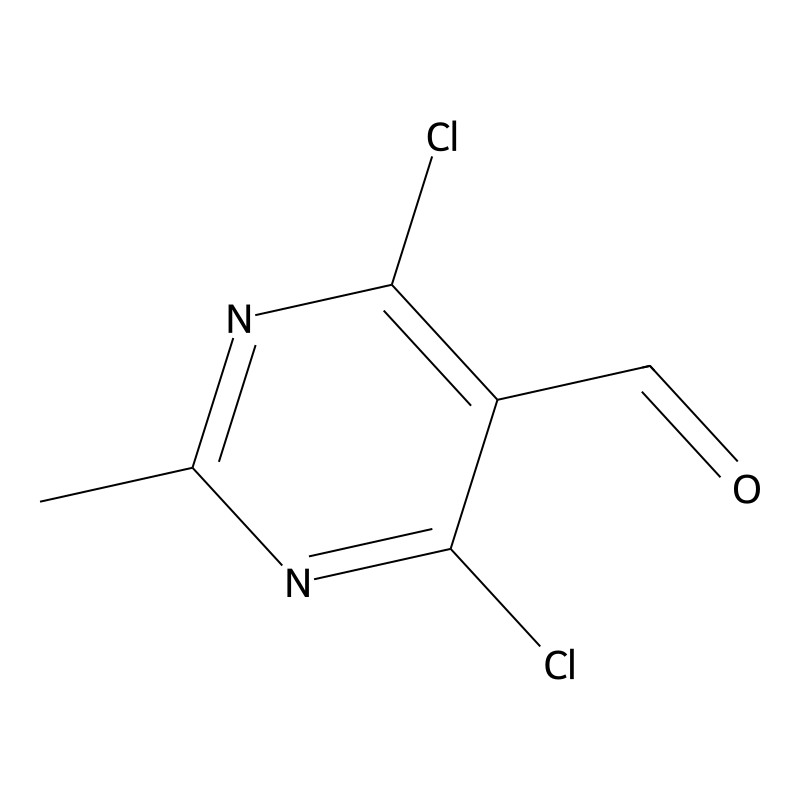4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 191.01 g/mol. It is characterized by a pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms and at the 2 position with a methyl group, along with an aldehyde functional group at the 5 position. This compound is known for its potential applications in various fields, particularly in medicinal chemistry and agriculture .
As mentioned earlier, there is no current information available on the specific biological activity or mechanism of action of 4,6-DCMP.
Due to the lack of specific data on 4,6-DCMP, it is advisable to handle it with caution assuming potential hazards:
- Chlorine Substituents: Aromatic chlorides can be irritating to the skin, eyes, and respiratory system.
- Aldehyde Functionality: Aldehydes can be flammable and may react with other chemicals.
While several chemical suppliers offer this compound, none provide detailed information on its established research uses [, , ].
Potential Research Areas
Given the structural similarities to other pyrimidine derivatives with established biological activities, 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde could potentially be explored in various research areas, including:
- Antimicrobial activity: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties. Further research could investigate the potential of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde as an antimicrobial agent [].
- Medicinal chemistry: The presence of the aldehyde functional group might allow for further chemical modifications, potentially leading to derivatives with specific biological activities relevant to medicinal chemistry research.
The chemical reactivity of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde can be attributed to its electrophilic aldehyde group, which can participate in nucleophilic addition reactions. It may undergo:
- Nucleophilic Addition: The aldehyde can react with nucleophiles such as amines or alcohols to form corresponding adducts.
- Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles under appropriate conditions, leading to diverse derivatives.
The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde typically involves:
- Chlorination of Pyrimidines: Starting from 2-methylpyrimidine, chlorination can occur at the 4 and 6 positions using chlorine gas or chlorinating agents.
- Formylation: The introduction of the aldehyde group can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction, where phosphorus oxychloride and dimethylformamide are used to convert the chlorinated pyrimidine into the corresponding carbaldehyde.
- Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound .
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde has several notable applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting microbial infections.
- Agricultural Chemicals: The compound may also find use in developing agrochemicals due to its potential antifungal properties.
- Research: It is utilized in studies exploring structure-activity relationships in medicinal chemistry .
Several compounds share structural similarities with 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Below is a comparison highlighting its uniqueness:
The distinct presence of both chlorine and an aldehyde group in 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde contributes to its unique reactivity and potential applications compared to these similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








